Product packaging for Palladium(Cat. No.:CAS No. 7440-05-3)

Palladium

Cat. No.: B051930
CAS No.: 7440-05-3
M. Wt: 106.4 g/mol
InChI Key: KDLHZDBZIXYQEI-UHFFFAOYSA-N
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Description

Palladium is a lustrous, silver-white transition metal prized in scientific research for its exceptional catalytic properties and unique material characteristics. Its primary research value lies in facilitating a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, making it indispensable in synthetic organic chemistry, pharmaceutical development, and materials science. This compound catalysts, including complexes like tetrakis(triphenylphosphine)this compound(0) and this compound on carbon (Pd/C), are the cornerstones of cross-coupling methodologies such as the Suzuki, Heck, and Stille reactions, enabling the efficient construction of complex molecular architectures. The metal's mechanism of action typically involves cycling between the Pd(0) and Pd(II) oxidation states, activating organic halides and facilitating transmetalation and reductive elimination steps. Beyond catalysis, this compound is critically studied for its hydrogen storage and permeation capabilities, with applications in hydrogen purification membranes and sensors. Its utility in electrochemistry, particularly in fuel cell research as a catalyst for oxygen reduction, further underscores its multidisciplinary importance. This high-purity material is supplied to support these advanced, innovative research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Pd B051930 Palladium CAS No. 7440-05-3

Properties

IUPAC Name

palladium
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InChI

InChI=1S/Pd
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InChI Key

KDLHZDBZIXYQEI-UHFFFAOYSA-N
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Canonical SMILES

[Pd]
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Molecular Formula

Pd
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DSSTOX Substance ID

DTXSID4064680
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Molecular Weight

106.42 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Pellets or Large Crystals, Other Solid, Steel-white metal that does not tarnish in air; Oxidation states: 2+ and 4+; [Nordberg, p. 1113], Solid
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Boiling Point

2963 °C
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Solubility

Soluble in aqua regia and fused alkalies; insoluble in organic acids
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Density

12.02 g/cu cm
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Vapor Pressure

3.47 Pa (0.0260 mm Hg) at 1552 °C
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Color/Form

Silver-white, ductile metal, Steel white, Silver-white metal; cubic

CAS No.

7440-05-3
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Melting Point

1554.9 °C
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Synthetic Methodologies for Palladium Based Materials

Synthesis of Palladium Nanoparticles (PdNPs)

Chemical Synthesis Routes

Electrochemical Deposition

Electrochemical deposition is a versatile method for synthesizing this compound nanostructures, offering control over morphology and size by adjusting deposition potentials. This technique typically involves the electrolysis of a this compound precursor, such as this compound(II) chloride (PdCl₂), in buffered solutions. redalyc.orgresearchgate.netmdpi.com

Key Aspects of Electrochemical Deposition:

Process: this compound nanoparticles (Pd NPs) are electrodeposited from solutions containing this compound salts, often in ammonia (B1221849) buffer (e.g., pH 10.0) or solutions with ammonium (B1175870) chloride (NH₄Cl) at various pH values (e.g., pH 5 and 8). redalyc.orgresearchgate.netmdpi.com

Substrates: A wide range of substrates can be utilized, including stainless steel, indium tin oxide (ITO) glass, highly oriented pyrolytic graphite (B72142) (HOPG), titanium nitride, ruthenium, platinum, alumina, aluminum, nickel, and various carbon surfaces. redalyc.orgresearchgate.netmdpi.comresearchgate.net Carbon substrates are frequently recommended due to their ability to provide large reactive surfaces at a reasonable cost. mdpi.com

Control Parameters: The applied potential, electrolyte composition, electrolyte concentration, and temperature are critical factors influencing the nucleation and growth of this compound particles. redalyc.orgresearchgate.netmdpi.com Higher overpotentials, for instance, can lead to the formation of cauliflower-like nanostructures. redalyc.org

Particle Characteristics: This method can yield small-sized Pd NPs, typically in the range of 4-8 nm. researchcommons.org However, high nucleation rates can sometimes result in particle agglomeration. researchgate.net Kinetic studies reveal a progressive nucleation process, often under diffusional control. researchgate.netmdpi.com

Table 1: Examples of Electrochemical Deposition Parameters for this compound Nanoparticles

Precursor SolutionSubstrateConditionsObserved Characteristics/SizeReference
1 mM PdCl₂ in ammonia buffer (pH 10.0)Stainless steelElectrolysis at -200 mV vs Ag/AgClCauliflower-like morphology redalyc.org
PdCl₂Various (e.g., TiN, Ru, Pd)Room temperature (20 °C)Reduced critical dimensions researchgate.net
PdCl₂Highly Oriented Pyrolytic Graphite (HOPG)pH 5 and 8, 298 KDiffusional control mdpi.com
PdNot specified (for methanol (B129727) fuel cell anodes)Simple electrochemical technique, room temperature4-8 nm nanoparticles researchcommons.org
Colloidal Synthesis Techniques

Colloidal synthesis is a robust method for producing this compound nanoparticles (Pd NPs) by reducing metal salt precursors in a solution, often in the presence of stabilizing agents. This approach allows for tailored control over particle size, metal ratios (in alloys), and surface stabilization. nih.govacs.org

Key Aspects of Colloidal Synthesis:

Mechanism: The process involves the chemical reduction of this compound ions (e.g., from sodium tetrachloropalladate(II), Na₂PdCl₄) to zerovalent this compound atoms, followed by their nucleation and growth into nanoparticles. nih.govacs.orgCurrent time information in Bangalore, IN.

Reducing Agents: Common reducing agents include L-ascorbic acid, ethylene (B1197577) glycol, ethanolamine, ethanol (B145695), and methanol. nih.govacs.orgresearchgate.net

Stabilizing Agents: To prevent aggregation and control particle size, various stabilizing agents are employed, such as polyvinylpyrrolidone (B124986) (PVP), citrate, and biopolymers. nih.govacs.orgresearchgate.netmetrohm-dropsens.commetrohm.com These agents adsorb onto the growing nanoparticle surface, providing steric or electrostatic stabilization.

Reaction Conditions: Colloidal synthesis can be performed at room temperature, offering a simpler and more environmentally friendly alternative to methods requiring high temperatures. nih.govacs.orgresearchgate.net However, some protocols may involve heating (e.g., 90 °C) to facilitate the reaction. nih.govacs.org

Tunability: Adjusting parameters such as the concentration of reactants, the type and concentration of stabilizing agents, and the viscosity of the reaction mixture can significantly influence the size distribution and dispersity of the resulting Pd NPs. nih.govacs.org For instance, variations in mixture viscosity can lead to highly tunable size distributions and improved dispersity. nih.govacs.org

Product Forms: Colloidal Pd NPs can be obtained as stabilized dispersions with narrow size distributions, ready for various applications. metrohm-dropsens.com This technique is also effective for synthesizing alloy nanoparticles, such as polycrystalline this compound-gold (PdAu) alloy NPs, with adjustable compositions. nih.govacs.org

Table 2: Examples of Colloidal Synthesis Parameters for this compound Nanoparticles

PrecursorReducing AgentStabilizing AgentConditionsObserved Characteristics/SizeReference
Na₂PdCl₄L-Ascorbic acidPVP90 °C, 3 hPd nanocubes nih.govacs.org
Pd(OAc)₂EthanolamineNot specifiedRoom temperatureLarge aggregates researchgate.net
Metal saltNot specifiedCitrateSolution-basedColloidal nanospheres, narrow size distribution metrohm-dropsens.commetrohm.com
Pd(II) ionsEthanol/MethanolPVPRefluxing conditionsControlled size researchgate.net
Pd saltEthylene glycolNot specifiedAqueous, room temperaturePolycrystalline PdAu alloy NPs, tunable size nih.govacs.org

Green and Biogenic Synthesis of this compound Nanoparticles

Green and biogenic synthesis methods for this compound nanoparticles (Pd NPs) have gained significant attention as sustainable and environmentally friendly alternatives to conventional physical and chemical approaches. These methods typically avoid hazardous chemicals, harsh conditions, and often result in biocompatible materials. mdpi.comnih.govnih.gov The core principle involves the bioreduction of this compound ions (Pd(II)) to elemental this compound (Pd(0)) using biological entities or their extracts. nih.govfrontiersin.org

Plant-Mediated Reduction and Stabilization

Plant-mediated synthesis, also known as phytosynthesis, utilizes various plant extracts to reduce this compound ions and stabilize the resulting nanoparticles. This approach leverages the presence of bioactive compounds within plants, such as polyphenols, alkaloids, terpenoids, and flavonoids, which act as both reducing and capping agents. frontiersin.orgmdpi.comscirp.orgresearchgate.netresearchgate.netnih.gov

Key Aspects of Plant-Mediated Synthesis:

Mechanism: The phytochemicals in plant extracts facilitate the reduction of Pd(II) ions to Pd(0) and then stabilize the newly formed nanoparticles, preventing their agglomeration. frontiersin.orgmdpi.comscirp.org

Plant Sources: Various parts of plants, including leaves, seeds, fruits, roots, tubers, rind, and coir, have been successfully employed. frontiersin.orgmdpi.comscirp.orgresearchgate.net

Controlling Factors: The size, shape, and dispersity of plant-mediated Pd NPs are influenced by factors such as the concentration of the this compound precursor, the concentration of the plant extract, reaction duration, temperature, and pH. nih.govfrontiersin.org

Research Findings and Examples:

Size and Shape Control: Extracts from Origanum vulgare L. yield spherical Pd NPs with an average size of 2.2 nm. mdpi.com Tuber extract of Gloriosa superba produces small spherical NPs (5-8 nm), as do leaf extracts of Parthenium hysterophorus (2-6 nm) and seed extracts of Piper nigrum (2-7 nm). frontiersin.org

Alloy Formation: Cacumen platycladi leaves extract has been used for the green synthesis of silver-palladium (Ag-Pd) alloy NPs, where increasing this compound content led to a decrease in the average particle size (e.g., 7.4-11.9 nm for Ag-Pd alloy NPs, compared to 7.3 nm for pure Pd NPs). acs.org

Diverse Plant Extracts: Other successful examples include Rosmarinus officinalis (semi-spherical and polyhedral, 15-90 nm), Santalum album (spherical, 10-40 nm), Prunus × yedoensis (spherical, 50-150 nm), soybean (Glycine max) leaf extract (spherical, average 15 nm), watermelon rind, Cocos nucifera coir (spherical, 62 ± 2 nm), Piper betle leaves (4 ± 1 nm), and white tea (Camellia sinensis) extract (spherical, 6-18 nm). nih.govfrontiersin.orgscirp.orgresearchgate.netnih.govresearchgate.net

Table 3: Selected Examples of Plant-Mediated this compound Nanoparticle Synthesis

Plant SourcePd PrecursorReaction ConditionsParticle MorphologyAverage Size (nm)Reference
Origanum vulgare L. extractPdCl₂Not specifiedSpherical2.2 mdpi.com
Gloriosa superba tuber extractNot specifiedNot specifiedSpherical5-8 frontiersin.org
Parthenium hysterophorus leaf extractNot specifiedNot specifiedSpherical2-6 frontiersin.org
Piper nigrum seed extractNot specifiedNot specifiedSpherical2-7 frontiersin.org
Soybean (Glycine max) leaf extractPdCl₂Ambient conditionsSpherical15 scirp.org
Piper betle leaves brothNot specifiedNot specifiedNot specified4 ± 1 researchgate.net
White tea (Camellia sinensis) extractNot specifiedNot specifiedSpherical6-18 nih.gov
Microorganism-Mediated this compound Production (e.g., Bacterial Reduction)

Microorganism-mediated synthesis involves the use of live bacteria, fungi, algae, or yeast to reduce this compound ions and form Pd NPs. This biogenic approach is considered clean, non-toxic, and environmentally acceptable, often occurring at ambient temperature and pressure. mdpi.comnih.govfrontiersin.orgacs.orgrsc.org

Key Aspects of Microorganism-Mediated Synthesis:

Mechanism: The process typically begins with the biosorption or uptake of Pd(II) ions from the reaction medium onto or into the microbial cells. This is followed by the enzymatic reduction of Pd(II) to elemental Pd(0) within the bacterial periplasm and/or cytoplasm, or on the cell surface. mdpi.comfrontiersin.orgresearchgate.netresearchgate.net Enzymes such as hydrogenase, nitrogenase, and formate (B1220265) dehydrogenase are often implicated in this reduction. mdpi.comfrontiersin.orgrsc.orgresearchgate.net

Microbial Diversity: A wide array of microorganisms have demonstrated the ability to synthesize Pd NPs.

Bacteria: Sulfate-reducing bacteria like Desulfovibrio desulfuricans and Desulfovibrio fructosivorans were among the first reported. frontiersin.orgrsc.org Other examples include cyanobacteria (Calothrix pulvinate, Anabaena flos-aquae), Clostridium pasteurianum, Gram-negative proteobacteria (Paracoccus denitrificans, Cupriavidus necator H16, Pseudomonas putida), Shewanella oneidensis, Enterococcus faecalis, Bacillus megaterium Y-4, and Escherichia coli. mdpi.comfrontiersin.orgacs.orgresearchgate.netuio.no

Other Organisms: Algae, yeast, and fungi are also capable of biogenically synthesizing Pd NPs. nih.govfrontiersin.org

Particle Characteristics: The size and morphology of the synthesized Pd NPs can vary depending on the microbial strain and reaction conditions. For instance, E. coli can produce Pd NPs ranging from 1-2 nm. frontiersin.orguio.no Citrobacter sp. has been shown to successfully fabricate biogenic Pd NPs under anaerobic conditions at pH 6 and 30 °C, with the NPs deposited on the bacterial cells. mdpi.com

Controlling Factors: Parameters such as the electron donor (e.g., sodium formate, hydrogen gas), temperature, pH, and initial Pd(II) concentration significantly influence the synthesis process and the characteristics of the resulting nanoparticles. mdpi.comfrontiersin.org

Table 4: Selected Examples of Microorganism-Mediated this compound Nanoparticle Synthesis

MicroorganismElectron DonorConditionsParticle LocationParticle Size (nm)Reference
Desulfovibrio desulfuricansH₂ or formateAnaerobicPeriplasmNot specified frontiersin.orgrsc.org
Citrobacter sp.Sodium formateAnaerobic, pH 6, 30 °CDeposited on bacterial cellsNot specified mdpi.com
E. coliNot specifiedNot specifiedPeriplasmic/intracellular1-2 frontiersin.orguio.no
Cupriavidus necator, Pseudomonas putida, Paracoccus denitrificansFormateNot specifiedPeriplasmic space3-30 frontiersin.orgresearchgate.net
Bacillus megaterium Y-4Sodium formateAnaerobic, 30 °C, 150 rpm, 12 hNot specifiedNot specified acs.org
Biopolymer-Supported this compound Nanoparticles

Biopolymer-supported this compound nanoparticles leverage natural polymers as scaffolds for the synthesis and stabilization of Pd NPs. These biopolymers, rich in functional groups such as hydroxyl, amino, and carboxylic groups, act as both reducing and stabilizing agents, facilitating the nucleation and growth of Pd NPs while preventing their aggregation. frontiersin.orgrsc.orgnih.govmdpi.com

Key Aspects of Biopolymer-Supported Synthesis:

Types of Biopolymers: A wide range of biopolymers and bio-derived materials have been successfully employed:

Polysaccharides: Examples include gum olibanum (a glucuronoarabinogalactan), gum ghatti (Anogeissus latifolia), sodium alginate, hyaluronic acid, lentinan, pectin (B1162225), chitosan (B1678972), and cellulose (B213188). frontiersin.orgresearchgate.netrsc.orgnih.govmdpi.compreprints.org

Other Bio-derived Materials: Vitamins (e.g., ascorbic acid), hormones (e.g., oxytocin), lignin, tannic acid, and glucose have also been utilized. frontiersin.orgnih.govpreprints.org

Advantages: This approach often leads to the production of small-sized Pd NPs with enhanced stability and recyclability, which are beneficial for catalytic applications. frontiersin.orgrsc.orgmdpi.compreprints.org

Research Findings and Examples:

Lentinan: Using lentinan as a reducing and stabilizing agent yields small Pd NPs (2.35–3.32 nm) that remain stable in solution for several days. rsc.org

Sodium Alginate: When combined with ascorbic acid, sodium alginate can produce spherical Pd NPs ranging from 13-33 nm. frontiersin.org

Hyaluronic Acid and Tannic Acid: These biopolymers have been reported to synthesize spherical Pd NPs of 1.5–5 nm and 11.3 nm, respectively. frontiersin.org

Pectin and Cellulose: this compound nanoparticles supported on pectin and ethylenediamine-functionalized cellulose have shown effectiveness as catalysts in reactions like the Heck reaction. nih.gov

Chitosan: Chitosan, due to its biocompatibility, biodegradability, and chelating functional groups, is a significant support material for Pd catalysts, demonstrating high yields in cross-coupling reactions. preprints.org

Kenaf-Cellulose: Functionalized kenaf-cellulose modified with poly(amidoxime) ligands has been used to embed Pd NPs, resulting in catalysts with exceptional stability and efficiency in various cross-coupling reactions. preprints.org

Synthesis of Supported this compound Catalysts

The synthesis of supported this compound catalysts is a critical area, as the support material and preparation method significantly influence the catalyst's activity, selectivity, and stability. Supported catalysts are complex assemblies, and their preparation often involves contacting a porous support with a solution of a this compound precursor, followed by conversion into the active component. uu.nl

Key Aspects of Supported this compound Catalyst Synthesis:

Support Materials: A diverse range of materials are used as supports for this compound, each offering distinct properties:

Oxidic Supports: Alumina (Al₂O₃), silica (B1680970) (SiO₂), zeolites, magnesia (MgO), and various metal oxides are commonly employed due to their high thermal stability and tunable surface properties. uu.nlsamaterials.com

Carbon-based Supports: Activated carbon and carbon nanotubes (CNTs) provide high surface areas and excellent conductivity, making them effective in hydrogenation reactions and fuel cells. uu.nlsamaterials.com Graphene is also used. samaterials.com

Polymeric Supports: Polymers like polystyrene and polyethylene (B3416737) can offer unique selectivity and stability, particularly in liquid-phase catalysis. samaterials.commdpi.comacs.org

Metal Supports: Gold (Au) and copper (Cu) can serve as supports, influencing this compound's electronic properties and catalytic activity. samaterials.com

Preparation Methods:

Impregnation: This is a common method where a porous support is soaked in a solution of a this compound precursor (e.g., PdCl₂ or Na₂PdCl₄). uu.nlacs.org

Deposition-Precipitation and Deposition-Reduction: These techniques are widely used and can lead to well-defined this compound particle sizes, especially when combined with anchoring sites on the support. uu.nl

Ion Exchange: Another method for immobilizing this compound precursors onto supports. uu.nl

Sol-Gel Method: Used for synthesizing catalysts with controlled structures. uu.nl

All-in-situ Method: A convenient approach for preparing supported Pd catalysts, particularly Pd/C. It involves the rapid adsorption of water-dissolved Na₂PdCl₄ in an activated carbon suspension, followed by in-situ reduction to Pd(0) nanoparticles under hydrogen gas at room temperature. acs.org

Galvanic Replacement Reaction: This method involves a reaction between copper (Cu) seeds and this compound ions (Pd²⁺) in an organic medium, followed by thermal treatment to produce supported Pd catalysts with atomic dispersion within copper(II) oxide (CuO). rsc.org

This compound Precursors: Common precursors include this compound(II) chloride (PdCl₂), sodium tetrachloropalladate(II) (Na₂PdCl₄), neutral this compound complexes like this compound acetylacetonate (B107027) (Pd(C₅H₇O₂)₂), and bis(allyl)this compound (Pd(C₃H₅)₂). uu.nlacs.org

Influence of Thermal Treatment: Thermal treatment often plays a dominant role in establishing the ultimate metal dispersion. Treatment in an inert atmosphere at temperatures not exceeding 773 K prior to reduction is generally beneficial for achieving high this compound dispersion. uu.nl

Reduction Conditions: Gas-phase reduction typically leads to smaller this compound particles compared to liquid-phase reduction. uu.nl

Research Findings:

An all-in-situ method for preparing Pd/C catalysts demonstrated higher activity for bromate (B103136) reduction compared to commercial Pd/C and other methods involving heated hydrogen treatment. acs.org

Polymer-supported Pd NPs, such as those on porous poly(divinylbenzene) (PDVB), have shown high activity and durable stability in solvent-free hydrogenation reactions, effectively hindering this compound leaching. acs.org

Functionalized biopolymers, including chitosan, kenaf-cellulose modified with poly(amidoxime) ligands, and polydopamine-functionalized zinc-aluminum mixed metal oxides (Zn-Al MMO), have been successfully used as supports for Pd NPs, yielding highly efficient and recyclable catalysts for various cross-coupling reactions. preprints.org

Table 5: Common Support Materials for this compound Catalysts and Their Applications

Support MaterialKey PropertiesTypical Applications/AdvantagesReference
Activated CarbonHigh surface area, porosity, stabilityHydrogenation, fine chemical synthesis, reusability samaterials.com
Carbon NanotubesHigh surface area, excellent conductivityFuel cells, sensors, high thermal/chemical stability samaterials.com
Alumina (Al₂O₃)High thermal stability, acid-base propertiesCatalytic reforming, dehydrogenation, selective oxidation uu.nlsamaterials.com
Silica (SiO₂)High surface area, neutral supportHydrogenation, dehydrogenation of organic compounds samaterials.com
ZeolitesOrdered porous structure, acid-base, shape selectivitySelective hydrogenation, hydrocracking samaterials.com
Polymeric SupportsUnique selectivity, stability in organic solventsLiquid-phase catalysis, solvent-free hydrogenation, recyclability samaterials.commdpi.comacs.org
ChitosanBiocompatibility, biodegradability, chelating groupsCross-coupling reactions, green chemistry preprints.org
Copper (Cu)Balance of oxidation and reduction propertiesHydrogenation, selective oxidation, galvanic replacement synthesis samaterials.comrsc.org

Immobilization on Inorganic Porous Materials (e.g., Mesoporous Silica, Metal-Organic Frameworks, Carbon Nanosheets)

Immobilizing this compound on inorganic porous materials offers enhanced stability, dispersibility, and recyclability for catalytic applications. These supports provide high surface areas and tunable pore structures, facilitating efficient active site utilization.

Mesoporous Silica Mesoporous silica materials, such as MCM-41, SBA-15, and KIT-6, are widely utilized as supports for this compound due to their high surface area, thermal stability, and modifiable surface chemistry. This compound(0)-MCM-41, for instance, can be prepared by incorporating this compound(II) ions into the silica matrix during the synthesis of MCM-41, followed by reduction with hydrazine (B178648) hydrate, retaining the material's mesoporosity and exhibiting high activity in carbon-carbon coupling reactions. acs.org Another approach involves functionalizing mesoporous silica nanoparticles (MSNs) with ligands like dipyrido(3,2-a:2',3'-c)phenazine (Py₂PZ) to create this compound-immobilized Pd@Py₂PZ@MSNs, which are effective in Heck and Suzuki reactions, with this compound typically in its 0 oxidation state for catalysis. frontiersin.org

In-situ reduction methods are also employed to synthesize this compound nanoparticles within the pores of mesoporous silica materials grafted with siliconhydride groups. scirp.org Studies have shown that larger pores in SBA-15 silica facilitate the formation of well-dispersed this compound nanoparticles confined within the pore channels, whereas in MCM-41, metallic this compound nanoparticles tend to form on the external surface. scirp.org this compound complexes of (phenoxy)imine ligands immobilized on MCM-41 silica have been synthesized via convergent and sequential routes, demonstrating the retention of the mesoporous structure and catalytic activity in the methoxycarbonylation of 1-hexene. mdpi.com Furthermore, this compound has been immobilized on KIT-6 mesoporous silica-coated magnetite nanoparticles, providing a magnetically separable and reusable nanocatalyst for Ullmann, Suzuki-Miyaura, and Stille reactions. rsc.org

Metal-Organic Frameworks (MOFs) Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials increasingly used for this compound immobilization due to their high porosity, tunable structures, and large surface areas. Strategies for incorporating this compound into MOFs include encapsulating this compound nanoparticles within MOF pores, utilizing organic ligands with anchoring groups for this compound coordination, and directly integrating this compound as metal nodes or metalloligands within the framework. nih.gov

A notable example is the synthesis of MUV-22, a robust heterometallic MOF constructed from triangular [Fe₃(μ₃O)(COO)₆]⁺ secondary building units linked by square-planar this compound(II) centers. nih.gov This material exhibits a BET surface area of 710 m² g⁻¹ and demonstrates high activity, selectivity, and recyclability in the Suzuki-Miyaura allylation of aryl and alkyl boronates. nih.gov Another effective strategy involves encapsulating this compound precursors through ligand design prior to MOF assembly, which ensures uniformly distributed this compound nanoparticles within the MOF cavities, leading to enhanced catalytic activity and stability compared to traditional impregnation methods. rsc.org UiO-type MOFs have also been used to confine this compound nanoparticles (8–12 nm average diameter) uniformly on their surface, resulting in highly stable and active catalysts for hydrogenation reactions, such as the reduction of phenylacetylene (B144264) to styrene (B11656) and allyl alcohol to propanol. mdpi.com Recently, a novel MOF (Pd-T-MOF) was synthesized using this compound acetate (B1210297) and trimesic acid via a hydrothermal reaction, characterized by a specific surface area of 206.3 m²/g and excellent catalytic performance in C-O cross-coupling reactions. bohrium.com

Carbon Nanosheets Carbon nanosheets, including carbon black and graphitic carbon nanosheets, serve as effective supports for this compound, offering high conductivity and surface area. Ultrathin this compound nanosheets on carbon black can be prepared using an ultrasonication-assisted method with [PdCl₂(NH₃)₄]·H₂O, notably without the need for additional reductants. acs.org This method yields an unusual morphology of this compound deposits wrapped around carbon grains, providing a robust and reusable catalytic system for selective alkyne-to-alkene hydrogenation. acs.org

This compound nanoparticles can also be loaded onto laser-scribed graphitic carbon nanosheets (Pd/LSGCNs) through electrodeposition of this compound over conductive graphene, followed by laser graphenization. rsc.org These Pd/LSGCNs exhibit superior electrocatalytic activity, for example, in hydrazine oxidation. rsc.org this compound-based catalysts on carbon supports are commonly prepared via ion exchange or deposition-precipitation methods. mdpi.com The surface properties of the carbon support significantly influence the metal loading and dispersion. mdpi.com Flowerlike nanosheet carbon (NSC) has been identified as a suitable support, with its surface chemical properties adjustable through treatments like nitric acid oxidation or calcination. mdpi.com Carbon nanotubes (CNTs) have also been decorated with this compound nanoparticles using methods such as in-situ preparation mediated by sodium dodecyl sulfate (B86663) (SDS), where SDS acts as both a solubilizing agent for CNTs and a reducing agent for this compound acetate. acs.org

Polymer-Supported this compound Complexes and Nanomaterials

Polymer-supported this compound catalysts represent a significant advancement in heterogeneous catalysis, combining the advantages of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (easy separation and recyclability). Diverse polymer varieties, including polystyrene (PS), polyethylene (PE), polyacrylate derivatives, polyethylene glycol (PEG), and grafted polymers, are investigated as viable supports for this compound complexes and nanomaterials. benthamdirect.comeurekaselect.comresearcher.liferesearchgate.net

Synthesis techniques for these materials often involve the complexation of polymeric ligands with this compound precursors. For instance, this compound-phosphine complexes can be immobilized by anchoring phosphorus-based ligands onto functionalized polymer supports via covalent bonding, followed by complexation with this compound precursors. nih.gov Single-step, in-situ polymerization and composite formation routes have been developed for polymer-supported ionic this compound, where the ionic this compound transforms into this compound nanoparticles during the reaction, significantly improving the oxidation process. rsc.orgresearchgate.net

Polymer-supported this compound catalysts find extensive applications in various organic synthesis reactions, including Sonogashira, Suzuki-Miyaura, and Heck reactions, as well as catalytic asymmetric transformations. benthamdirect.comeurekaselect.comresearcher.liferesearchgate.net They also show promise in electrochemical applications, such as glucose sensing, hydrogen peroxide detection, and wastewater treatment. benthamdirect.comeurekaselect.comresearcher.liferesearchgate.net

An example of polymer-supported this compound nanomaterials is the preparation of this compound nanoparticles loaded vinyl polymer gels (VPGs). These are synthesized via free radical polymerization of monomers like divinylbenzene (B73037) and ethane-1,2-diyl dimethacrylate. This compound acetate (Pd(OAc)₂) is then impregnated onto the VPGs and reduced to form Pd(0) nanoparticles within and on the surface of the polymeric supports. mdpi.com These Pd(0)-loaded VPGs demonstrate stability and reusability in reactions such as the oxidation/disproportionation of benzyl (B1604629) alcohol. mdpi.com Another development is the porous poly(divinylbenzene) (PDVB) polymer-supported this compound nanoparticle catalyst (Pd/PDVB), which exhibits high activity and durable stability in solvent-free nitrobenzene (B124822) hydrogenation, attributed to the polymer support hindering this compound leaching and facilitating product desorption. acs.org

This compound Nanocrystals Embedded in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are porous organic polymers composed of lightweight elements (e.g., carbon, boron, nitrogen) linked by covalent bonds, offering high chemical and thermal stability, porosity, and low density. researchgate.net These properties make COFs excellent supports for the in-situ growth and embedding of this compound nanocrystals (Pd NCs), leading to highly efficient heterogeneous catalysts. researchgate.netmdpi.comresearchgate.netchemrxiv.org

The synthesis of Pd NCs embedded in COFs typically employs a solvothermal method. This involves using tricarboxylic acids, such as 2,4,6-tri-p-carboxyphenylpyridine (H₃L2), 4,4′,4′′-tricarboxyl triphenylamine (B166846) (H₃L1), and 1,3,5-benzenetricarboxylic acid (H₃BTC), along with 1,3,5-triazine-2,4,6-triamine (B14427507) moieties, as building blocks for the COFs. researchgate.netmdpi.comresearchgate.netchemrxiv.org this compound nanocrystals with particle sizes generally ranging from 1 to 5 nm are then grown in-situ within the COF structure, often via reduction with agents like sodium borohydride. researchgate.netresearchgate.netchemrxiv.org

These Pd NCs@COFs have demonstrated exceptional catalytic performance in carbon-carbon (C-C) cross-coupling reactions, particularly the Heck reaction. researchgate.netmdpi.comresearchgate.netchemrxiv.org For instance, they can achieve complete conversion (100%) for various aryl halides and vinyl derivatives with low this compound loading (e.g., 5 mol. %). mdpi.com A significant advantage of Pd NCs@COFs is their remarkable recyclability and stability. Studies have shown that these catalysts can retain over 95% conversion even after four catalytic cycles, with no observable this compound leaching, which is attributed to the nitrogen-rich framework of the COFs enhancing the stabilization of the this compound nanocrystals and preventing their agglomeration. researchgate.netmdpi.comchemrxiv.org The crystallinity of the COF support and the presence of specific functional groups, such as thioether groups, within the cavities are critical for controlling the size and dispersity of the embedded nanoparticles. acs.org

Table 1: Performance of this compound Nanocrystals Embedded in COFs for Heck Reaction

Catalyst TypeThis compound LoadingConversionRecyclabilityThis compound LeachingReference
Pd NCs@COFs5 mol. %100%>95% after 4 cyclesNot observed mdpi.comchemrxiv.org

Advanced this compound Alloy Synthesis and Materials Design

Advanced this compound alloy synthesis and materials design focus on modulating the electronic and structural properties of this compound to enhance its catalytic activity, stability, and resistance to poisoning. This involves strategies such as heterogeneous interface designing, strain engineering, crystal phase engineering, microstructure regulation, and heteroatom doping. oaepublish.com

The introduction of metallic and nonmetallic heteroatoms (e.g., hydrogen, boron, carbon, nitrogen, oxygen, phosphorus, sulfur) into the this compound lattice forms alloy or intermetallic nanocatalysts. oaepublish.com These additions can regulate the structural and electronic properties of this compound, influencing its work function and surface adsorption at active sites, thereby improving electrocatalytic activity and stability. oaepublish.com For instance, doping the this compound lattice with nonmetallic heteroatoms can induce strain effects and create abundant structural defects, leading to rich phase compositions compared to this compound-metal alloys. oaepublish.com

Alloy Synthesis Methods: Various methods are employed for synthesizing this compound alloys:

Hydrothermal Synthesis: This is a simple, single-step process that minimizes waste and allows for the exploitation of solvent properties and the selection of non-toxic reducing agents. acs.org For example, Au-Pd core-shell nanostructures have been synthesized via a one-pot hydrothermal co-reduction using poly(vinylpyrrolidone) (PVP) as a stabilizer. acs.org

Electrodeposition: This method enables the precise control of shell layer thickness and the production of nanocrystals with specific facets. acs.org For instance, tetrahexahedral this compound nanocrystals enclosed by {730} high-index facets have been synthesized via electrodeposition, exhibiting high catalytic activity. acs.org Electrodeposition has also been used to prepare high-entropy alloys (HEAs) like PtPdCoNiMn at room temperature and atmospheric pressure. pib.gov.in

Reverse Micelles: Surfactant-stabilized reverse micelles act as microreactors and steric stabilizers, inhibiting particle growth and facilitating the preparation of multimetallic alloy compositions with high homogeneity. acs.org

Aqueous Synthesis of Nanowires: A general strategy for the fast, scalable, and aqueous synthesis of multicomponent this compound-based alloy ultrathin nanowires (e.g., bimetallic PdM, binary PdS/PdP, trimetallic, and tetrametallic alloys) utilizes hydrazine (N₂H₄) as a strong reducing agent and amphiphilic dioctadecyldimethylammonium chloride as a structure-directing surfactant. researchgate.net These nanowires exhibit structural and compositional synergies that enhance electrocatalytic performance, particularly for ethanol oxidation. researchgate.net

Materials Design Strategies:

Bimetallic and Multimetallic Catalysts: Combining this compound with auxiliary metals (e.g., platinum, cobalt, nickel, manganese, ruthenium, silver, copper, iridium, gold) is a key strategy to enhance catalytic performance. pib.gov.inresearchgate.netthe-innovation.orgmdpi.comassayofficelondon.co.uk For example, in PdMH (M = transition metal) catalysts, the secondary metal can increase this compound atom utilization and enhance stability and electroactivity through ligand, geometric, and alloy effects. oaepublish.com

Core-Shell Structures: Designing core-shell catalysts, such as Pd@Pt, can significantly enhance catalytic activity. mdpi.com These structures can be prepared by methods like electroless under potential deposition (electroless-UPD) followed by galvanic replacement, where a copper monoatomic layer can be transformed into a platinum monatomic layer. mdpi.com Doping the shell layer with other atoms (e.g., rhodium, molybdenum, gallium, cobalt) can further optimize performance. mdpi.com

High-Entropy Alloys (HEAs): HEAs, containing five or more elements in near-equal concentrations, are advanced materials with potential to replace commercial catalysts. pib.gov.in The entropic contribution in HEAs stabilizes their formation, and novel HEA catalysts like PtPdCoNiMn have been developed for efficient hydrogen production through water electrolysis. pib.gov.in

Ligand Design for Magnetic Nanoparticle Supports: this compound catalysts supported by magnetic nanoparticles (MNPs) with polydentate ligands (MNPs@L-Pd) demonstrate superior catalytic activity and stability compared to MNP-supported this compound nanoparticle catalysts (MNPs@PdNP). magtech.com.cn The modified ligand in MNPs@L-Pd regulates the electronic effect and steric hindrance of the catalyst metal center, forming stable chemical bonds that enhance stability. magtech.com.cn

Table 2: Examples of this compound Alloy Compositions and Their Applications

Alloy CompositionSynthesis MethodApplication/BenefitReference
Pd-AuColloidal SynthesisHydrogen sensing, hysteresis-free response acs.org
Pd-Ru, Pd-GaAlloying for jewelryImproved hardness, workability, castability, wear resistance assayofficelondon.co.uk
Pd-Ag, Pd-Cu, Pd-Co, Pd-InAlloying for jewelryImproved hardness, workability, castability, wear resistance assayofficelondon.co.uk
PtPdCoNiMn (HEA)Electrodeposition, SolvothermalEfficient hydrogen production (electrolysis) pib.gov.in
PdFe, PdCo, PdNi, PdCu, PdZn, PdRu, PdRh, PdAg, PdCd, PdIr, PdPt, PdAu (bimetallic NWs)Aqueous Synthesis (N₂H₄, surfactant)Enhanced electrocatalytic performance (e.g., ethanol oxidation) researchgate.net
PdS, PdP (binary NWs)Aqueous Synthesis (N₂H₄, surfactant)Enhanced electrocatalytic performance (e.g., ethanol oxidation) researchgate.net
PdAuCu, PdCoNi, PdCuZn, PdCuNi, PdAgCu, PdAuRu, PdPtAu (trimetallic NWs)Aqueous Synthesis (N₂H₄, surfactant)Enhanced electrocatalytic performance (e.g., ethanol oxidation) researchgate.net
PdAuAgCu, PdCoCuNi, PdAuCuNi, PdPtAuCu, PdIrPtAu (tetrametallic NWs)Aqueous Synthesis (N₂H₄, surfactant)Enhanced electrocatalytic performance (e.g., ethanol oxidation) researchgate.net

Palladium Catalyzed Reactions and Reaction Mechanism Elucidation

Palladium-Catalyzed C-H Activation and Functionalization

Ligand-Directed C-H Activation Strategies

Ligand-directed C-H activation is a prominent strategy in this compound catalysis, where a coordinating functional group (directing group) on the substrate binds to the this compound center. This coordination brings the catalyst into close proximity with a specific C-H bond, thereby enhancing its reactivity and controlling site selectivity. nih.govrsc.org This approach is crucial for overcoming the inherent inertness of C-H bonds and achieving selective functionalization within complex molecules. nih.gov

This compound's compatibility with various oxidants and its ability to functionalize cyclopalladated intermediates make it highly versatile. nih.gov Directing groups can lead to the formation of diverse bond types, including carbon-oxygen (C-O), carbon-halogen (C-X), carbon-nitrogen (C-N), carbon-sulfur (C-S), and carbon-carbon (C-C) linkages. nih.govresearchgate.net Examples of directing groups include amides, imines, alcohols, and aldehydes. nih.gov

Regioselective C-H Functionalization (e.g., Ortho- and Meta-Selective)

Regioselectivity, the preference for reaction at a specific site, is a critical aspect of C-H functionalization. In this compound-catalyzed reactions, directing groups commonly achieve ortho-selectivity by forming stable cyclic pre-transition states (e.g., 5- or 6-membered palladacycles) that bring the metal catalyst to the ortho-hydrogen. wikipedia.orgresearchgate.net

Achieving meta- and para-selectivity has historically been more challenging due to the strained nature of corresponding cyclic pre-transition states. wikipedia.org However, recent advancements have introduced strategies to override the intrinsic electronic and steric biases. For instance, the use of specialized noncovalent directing templates has enabled meta-selective C-H olefination. nih.gov Mechanistic studies, including DFT calculations, suggest that regioselectivity can be determined in the C-H activation step, often proceeding via a concerted metalation-deprotonation (CMD) pathway. wikipedia.org Secondary interactions between the R group linked to the directing template and the catalyst can exert a significant influence, directing selectivity towards the meta C-H bond. nih.gov

A notable example of controllable regioselectivity is the sequential meta- and ortho-C-H functionalization of β-arylethylamines, where the same bidentate directing group can facilitate functionalization at different positions depending on the reaction conditions. researchgate.netrsc.org

Enantioselective C-H Functionalization via C-H Palladation

Enantioselective C-H functionalization, which allows for the synthesis of chiral molecules with high enantiomeric purity, has gained significant attention. This compound catalysts are particularly attractive for these transformations due to their high reactivity, versatility, and tolerance of various functional groups. snnu.edu.cn

The mechanism often involves C-H palladation, where the C-H bond is cleaved to form a chiral palladacycle intermediate. This step is often the enantioselectivity-determining step, forming diastereomeric palladacycles that preserve chirality during subsequent functionalization. sioc-journal.cnnih.govchemrxiv.org

Several catalytic cycles are observed in enantioselective C-H activation:

Pd(0)/Pd(II) cycle: Involves oxidative addition of Pd(0) to organohalides, followed by C-H activation via a concerted metalation-deprotonation (CMD) mechanism to generate a Pd(II) intermediate. Reductive elimination then produces the product and regenerates Pd(0). snnu.edu.cn

Pd(II)/Pd(0) cycle: Begins with CMD-type C-H cleavage to form a Pd(II) intermediate, which undergoes transmetalation and reductive elimination to yield the product and a Pd(0) species. An external oxidant then regenerates the active Pd(II) catalyst. snnu.edu.cn

Pd(II)/Pd(IV) cycle: Involves the generation of a Pd(IV) intermediate by oxidative addition after C-H activation. snnu.edu.cn

Chiral ligands play a crucial role in inducing enantioselectivity. Examples include amino acids (e.g., N-Boc-isoleucine, N-acetyl glycine), BINOL-derived phosphoric acids, phosphoramidites (e.g., TADDOL-derived phosphoramidite), and sulfoxide-2-hydroxypridine (SOHP) systems. nih.govchemrxiv.orgmdpi.comrsc.org The design of novel chiral ligands with high catalytic activity and modular synthesis is key to advancing this field. snnu.edu.cnmdpi.com

Carbon-Carbon Bond Formation via C-H Activation

This compound-catalyzed C-H activation is a powerful tool for forming carbon-carbon bonds, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized reagents. tcichemicals.com These reactions can lead to the formation of sp²-sp², sp²-sp³, and sp³-sp³ carbon-carbon bonds. nih.gov

Common examples include:

Arylation: Direct coupling of arenes (e.g., 7,8-benzoquinoline) with other arene compounds. tcichemicals.com

Alkenylation: Formation of C-C double bonds, such as the alkenylation of indoles or carbohydrates. beilstein-journals.orgrsc.org

Alkylation: Introduction of alkyl groups, including intramolecular C-H alkylation with unactivated alkyl halides. core.ac.uk

Carbonylation: Insertion of carbon monoxide to form carbonyl-containing compounds. iupac.org

The mechanism often involves the formation of a palladacycle intermediate, which can then undergo further reactions like oxidative addition, migratory insertion with olefins, or reductive elimination to form the new C-C bond. nih.govbeilstein-journals.orgiupac.org Oxidizing agents are frequently required to reoxidize Pd(0) species back to the active Pd(II) catalyst, thus closing the catalytic cycle. nih.govbeilstein-journals.org

Carbon-Heteroatom Bond Formation via C-H Activation (e.g., C-N, C-O, C-X, C-S Linkages)

Beyond C-C bond formation, this compound-catalyzed C-H activation is highly effective for synthesizing various carbon-heteroatom bonds. This capability stems from the versatility of this compound to activate C-H bonds and subsequently facilitate the formation of new linkages. nih.govresearchgate.netnih.gov

Carbon-Oxygen (C-O) Linkages: Ortho-oxygenation reactions are commonly achieved using various oxidants. For instance, the acetoxylation of C-H bonds, including sp² and sp³ C-H bonds, can be performed using oxidants like Phenyliodine(III) diacetate (PhI(OAc)₂, PubChem CID: 11985392). nih.govresearchgate.net

Carbon-Nitrogen (C-N) Linkages: this compound catalysts enable the direct amination of C-H bonds. nih.govrsc.org

Carbon-Halogen (C-X) Linkages: C-H halogenation, including chlorination and bromination, can be achieved, often involving Pd(IV) intermediates. nih.govrsc.orgnih.gov

Carbon-Sulfur (C-S) Linkages: While less common, this compound-catalyzed ligand-directed formation of C-S bonds has been reported, primarily involving intramolecular reactions. nih.gov

Oxidative C-H Functionalization

Oxidative C-H functionalization involves the use of an oxidant to facilitate the C-H activation process and subsequent bond formation. This approach is essential for regenerating the active this compound catalyst, especially in catalytic cycles where Pd(0) is formed (e.g., Pd(II)/Pd(0) cycles). nih.govbeilstein-journals.org

The mechanism often involves the oxidation of a Pd(II) intermediate to a higher oxidation state, such as Pd(IV) or even dimeric Pd(III) species, which then undergo reductive elimination to form the desired product. nih.govacs.org Common oxidants employed include:

Phenyliodine(III) diacetate (PhI(OAc)₂) nih.govresearchgate.net

tert-butyl hydroperoxide (TBHP) rsc.org

Molecular oxygen beilstein-journals.orgrsc.org

Copper(II) salts (e.g., Cu(OAc)₂, CuBr₂) rsc.org

The choice of oxidant and reaction conditions can significantly influence the reaction pathway and selectivity. acs.org

Homogeneous this compound Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants (typically in solution), is a cornerstone of this compound's utility in organic synthesis. This compound complexes are widely employed in homogeneous catalysis due to their exceptional catalytic activity, selectivity, and functional group tolerance. mdpi.comnumberanalytics.com

Advantages of Homogeneous this compound Catalysis:

High Selectivity: Homogeneous this compound catalysts offer remarkable control over chemical reactions, leading to high chemo-, regio-, and stereoselectivity. This is particularly crucial in asymmetric synthesis, where the production of a single enantiomer is paramount, especially in pharmaceutical applications. numberanalytics.comsolubilityofthings.comchimia.ch

Milder Reaction Conditions: Many this compound-catalyzed homogeneous reactions can be carried out under relatively mild temperatures and pressures, which is beneficial for sensitive compounds. solubilityofthings.com

Increased Yield: The selective nature of these catalysts often leads to high product purities and yields, minimizing waste. solubilityofthings.com

Operational Flexibility: The liquid-phase nature of homogeneous catalysis allows for easy adjustment of reaction parameters, enabling optimization of processes. solubilityofthings.com

Applications: Homogeneous this compound catalysis finds extensive applications in various industries, including pharmaceuticals, agrochemicals, and materials science. nih.govnumberanalytics.com Key applications include:

Asymmetric Synthesis: Production of enantiomerically enriched chiral molecules. numberanalytics.comchimia.ch

Carbon-Carbon Bond Formation: Including widely used cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as C-H activation-driven C-C bond formations. nih.govmdpi.comsolubilityofthings.com

Carbon-Heteroatom Bond Formation: Synthesis of C-N and C-O bonds, among others. nih.govsolubilityofthings.com

Polymer Synthesis: Development of high-performance materials with tailored properties. numberanalytics.com

The design of efficient homogeneous this compound catalysts heavily relies on the careful selection of both the metal center and the ligands. Ligands play a crucial role in modulating the electronic and steric properties of the this compound center, influencing the reaction pathway and outcome. numberanalytics.comacs.org Bulky ligands, for instance, can enhance selectivity by sterically hindering undesired reaction pathways. numberanalytics.com

Palladium in Advanced Energy and Environmental Technologies

Electrocatalysis with Palladium Materials

Wastewater Treatment via Electrochemical Processes

This compound plays a crucial role in various electrochemical processes aimed at treating wastewater, particularly in the removal of persistent organic pollutants and heavy metals. Its catalytic activity facilitates efficient degradation and transformation of contaminants.

Electrocatalytic Hydrodechlorination (ECH) of Chlorinated Organic Pollutants: this compound catalysts are extensively employed in electrocatalytic hydrodechlorination (ECH) for the effective removal of chlorinated organic pollutants (COPs). ECH is recognized as a sustainable and green water treatment technology that minimizes the generation of secondary pollution researchgate.net. This compound's excellent catalytic properties are central to its widespread use in this field researchgate.net. Researchers are actively working to enhance the performance of Pd catalysts for ECH by optimizing their morphological structure, including dispersion, particle size, crystalline surface, and electronic states researchgate.net. Modulating the adsorption abilities of Pd catalysts has also been shown to significantly improve their catalytic activity researchgate.net.

Electrochemical Reduction of Heavy Metals and Organic Contaminants: this compound-based electrodes and nanomaterials are highly effective in the electrochemical treatment of a diverse range of wastewater contaminants. Nanometer-sized this compound (nano-Pd) is particularly noted for its stability and its capacity to activate adsorbed hydrogen (H₂) into highly reactive atomic hydrogen (H*), thereby functioning as an efficient electroreduction catalyst nih.gov. This characteristic makes this compound-based systems promising for treating pollutants such as hexavalent chromium (Cr(VI)), nitrate (B79036) (NO₃⁻), and various chlorophenols nih.gov.

Detailed research findings highlight this compound's efficacy:

Hexavalent Chromium (Cr(VI)) Removal: A this compound/graphene modified stainless steel electrode has demonstrated exceptional efficiency in removing Cr(VI) from wastewater. Under optimal conditions (3% Pd content, -0.9 V electrode potential, pH 2, and 6 g/L electrolyte concentration), removal efficiencies reached up to 99.70% within 60 minutes, with residual Cr(VI) concentrations as low as 0.03 mg/L iwaponline.comiwaponline.com. The mechanisms involved include direct electrochemical reduction, indirect electrochemical reduction facilitated by hydrogen peroxide (H₂O₂) generated in the presence of Pd, adsorption via hydrogen bonding, and chemical reduction through alkoxy groups iwaponline.comiwaponline.com.

Chlorobenzene (B131634) Degradation: The this compound-catalyzed electro-Fenton (EF) reaction has been investigated for the degradation of chlorobenzene in groundwater. In batch reactors, 96% chlorobenzene removal was achieved within 60 minutes. Under flow conditions, removal rates of up to 71% were observed nih.gov. This compound enhances the production rate of H₂O₂ in this process nih.gov.

Micropollutant Removal: Biogenic this compound nanoparticles (bio-Pd NPs), produced electrochemically, are utilized for the reductive transformation and dehalogenation of persistent micropollutants. Studies have shown effective removal of a range of pharmaceutical compounds from secondary treated municipal wastewater, including ibuprofen (B1674241) (69.5%), sulfamethoxazole (B1682508) (80.6%), naproxen (B1676952) (81.4%), furosemide (B1674285) (89.7%), citalopram (B1669093) (91.7%), diclofenac (B195802) (91.9%), atorvastatin (B1662188) (>94.3%), and lorazepam (97.2%) nih.gov.

Data Table: Performance of this compound in Wastewater Treatment

ContaminantThis compound Form/SystemRemoval Efficiency (%)ConditionsReference
Cr(VI)Pd/graphene modified stainless steel electrode99.70Optimal: 3% Pd, -0.9 V, pH 2, 6 g/L electrolyte, 60 min iwaponline.comiwaponline.com
ChlorobenzenePd-catalyzed electro-Fenton (powder catalyst)96Batch reactor, 10 mg/L Fe²⁺, 2 g/L catalyst (1% Pd), pH 3, 120 mA, 60 min nih.gov
ChlorobenzenePd-PVDF/PAA rotating disk88Batch reactor, 10 mg/L Fe²⁺, pH 3, 120 mA, 60 min nih.gov
IbuprofenBiogenic Pd NPs (39.0 nm)69.5Secondary treated municipal wastewater, 30 min nih.gov
LorazepamBiogenic Pd NPs (39.0 nm)97.2Secondary treated municipal wastewater, 30 min nih.gov

This compound-Based Electrochemical Capacitors

This compound and its composites are highly attractive materials for electrochemical capacitors, often referred to as supercapacitors, due to their excellent conductivity, electrochemical stability, and ability to significantly enhance specific capacitance mdpi.comsumdu.edu.ua. They contribute to both electric double-layer capacitance (EDLC) and pseudocapacitance mechanisms.

This compound in Hybrid and Composite Electrode Materials: Research extensively explores the incorporation of this compound nanoparticles (PdNPs) into various carbon-based and metal oxide matrices to improve the performance of supercapacitors. The synergistic effects observed in these hybrid materials lead to enhanced charge storage capabilities.

Key research findings include:

Fullerene (C₆₀)/Pd Films: Redox-active films composed of fullerene (C₆₀) and this compound have been investigated for electrochemical capacitors. Films formed with a low concentration of this compound(II) acetate (B1210297) exhibit pseudocapacitance, with specific capacitance values reaching up to 375 F/g in acetonitrile (B52724) solutions containing Cs⁺ cations researchgate.net. Films with a higher concentration of metallic this compound nanoparticles can function as double-layer capacitors, offering a specific capacitance of approximately 20 F/g but across a wide potential window (from +800 to -2000 mV) researchgate.net.

This compound Nanoparticle-Graphene Composites: Composites of this compound nanoparticles and graphene demonstrate superior capacitive performance and improved electron transfer kinetics. These materials have achieved a specific capacitance of 637 F/g, alongside excellent cyclic performance, and energy and power densities of 56 Wh/kg and 1166 W/kg, respectively researchgate.net.

This compound-Impregnated Metal Organic Frameworks (MOFs): The integration of this compound into Metal Organic Frameworks (MOFs), such as Pd/MIL-53(Fe), significantly enhances their electrochemical efficiency and specific capacitance compared to MIL-53(Fe) alone. This improvement is attributed to this compound's redox activity and the increased surface area acerp.ir.

This compound-Reduced Graphene Oxide/Metal Organic Framework (Pd-rGO/MOF): Nanocomposites of this compound-reduced graphene oxide and metal organic frameworks (Pd-rGO/MOF) have shown improved electrochemical active sites. The specific capacitance in a three-electrode cell increased to 712 C/g at a current density of 2 A/g after the incorporation of Pd nanoparticles fao.org. A supercabattery assembled with Pd-rGO/MOF demonstrated a maximum energy density of 26.44 Wh/kg and a maximum power density of 1599.99 W/kg fao.org.

This compound-Activated Carbon (Pd-AC) Doped Nickel Oxide (NiO): Hybrid ternary nanocomposites comprising this compound, activated carbon, and nickel oxide nanoparticles (Pd-AC@NiO) exhibit superior specific capacitance. The Pd-AC@NiO electrode achieved 1539 F/g at a current density of 5 A/g, significantly higher than NiO alone (1190 F/g). This enhanced performance is linked to the large specific surface area and porous structure, combining the benefits of metal oxide, metal, and carbon nanostructures sci-hub.se.

This compound-Doped Carbon Nanotubes (CNTs): Doping carbon nanotubes with this compound has been shown to improve their electrochemical performance for supercapacitor applications. This compound doping is more effective than nickel doping in reducing internal resistance and increasing specific capacitance buaa.edu.cn.

This compound Thin Films on Stainless Steel: Depositing this compound thin films on stainless steel as current collectors for activated carbon supercapacitors has led to an increase in specific capacitance from 88 F/g to 115 F/g sumdu.edu.ua.

Binary this compound Alloys: Binary this compound alloys like PdNi and PdCo have been synthesized for electrochemical capacitors. PdNi demonstrated a higher specific capacitance of 68 F/g and superior coulombic efficiency retention of 98.7% after 1000 cycles, compared to PdCo (27 F/g and 97% retention) mdpi.com.

This compound Oxide with Cadmium Sulfide (B99878) on 2D-Carbon Nanosheets: Novel nanoelectrodes featuring this compound oxide (PdO) with cadmium sulfide (CdS) on 2D-carbon nanosheets (e.g., GO@PdO@rGO.CdS) have shown improved electron transfer efficiency. These electrodes achieved capacitance values of 21 µF cm⁻² with a high capacitance retention of 97% after 100 cycles rsc.org.

This compound-Modified Nitrogen-Doped Graphene Oxide (N-GO): this compound-layered nitrogen-doped graphene oxide nanoparticles have been synthesized for supercapacitor electrodes. These materials demonstrated a specific capacitance of 137 F/g at a current density of 4 A/g, maintaining approximately 77% cyclic stability after 1000 cycles tandfonline.com.

Data Table: Performance of this compound-Based Electrochemical Capacitors

Material/SystemSpecific CapacitanceCurrent Density/Scan RateEnergy DensityPower DensityCyclic StabilityReference
C₆₀/Pd (low Pd(II) acetate)~300 F/g (pseudocapacitance)N/AN/AN/AN/A researchgate.net
C₆₀/Pd (high Pd(II) acetate)~20 F/g (double-layer)N/AN/AN/AN/A researchgate.net
(C₆₀Pd₃)n (electrochemically formed)375 F/g (pseudocapacitance)N/AN/AN/AN/A researchgate.net
PdNPs-Graphene Composite637 F/gN/A56 Wh/kg1166 W/kgExcellent researchgate.net
Pd-rGO/MOF Nanocomposite712 C/g2 A/g26.44 Wh/kg1599.99 W/kgN/A fao.org
Pd-AC@NiO Nanocomposite1539 F/g5 A/g34.19 Wh/kg1000 W/kg95.5% after 5000 cycles sci-hub.se
Pd-doped CNTs (on carbon cloth)175.77 mF/gN/AN/AN/AN/A buaa.edu.cn
Pd film on Stainless Steel/Activated Carbon115 F/g1 mVs⁻¹N/AN/AN/A sumdu.edu.ua
PdNi Alloy68 F/g1 mA cm⁻²N/AN/A98.7% after 1000 cycles mdpi.com
PdCo Alloy27 F/g1 mA cm⁻²N/AN/A97% after 1000 cycles mdpi.com
GO@PdO@rGO.CdS21 µF cm⁻²N/AN/AN/A97% after 100 cycles rsc.org
Pd-modified N-GO NPs137 F/g4 A/gN/AN/A77% after 1000 cycles tandfonline.com

Sustainable Palladium Chemistry and Resource Management

Green Chemistry Principles in Palladium Catalysis

Green chemistry offers a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bio-conferences.org In this compound catalysis, these principles are applied to create more sustainable synthetic methodologies, addressing concerns about the environmental impact and cost associated with this precious metal. bohrium.commdpi.com Key strategies include the use of safer solvents, renewable materials, and processes that maximize the incorporation of all starting materials into the final product. bohrium.comnih.gov

Traditionally, many this compound-catalyzed reactions have been conducted in organic solvents, which contribute significantly to chemical waste and pose environmental hazards. nih.govresearchgate.net A primary goal of green chemistry is to replace these volatile, toxic, and flammable organic solvents with safer alternatives. bio-conferences.orgresearchgate.net Water is considered an ideal green solvent due to its non-toxicity, non-flammability, and natural abundance. nih.govacs.org

The use of water as a reaction medium can accelerate coupling reactions and facilitate the solubility of reagents like bases and boronic acids, allowing reactions to proceed smoothly under milder conditions. doi.org Micellar catalysis has emerged as a key technology to overcome the solubility issues of non-polar substrates in water. nih.govresearchgate.net In this approach, a surfactant forms nanomicelles in water, creating a non-polar microenvironment where the this compound-catalyzed reaction can occur efficiently at room temperature. nih.gov This technique not only eliminates the need for organic solvents but also offers energy savings by avoiding the need for heating or cooling. nih.gov

Beyond water, other green solvents like γ-valerolactone (GVL), which is derived from biomass, have been successfully used in this compound-catalyzed C-H arylations, offering an environmentally benign reaction medium that can be efficiently recovered and reused. researchgate.net Researchers have also demonstrated that using a combination of water and small amounts of other non-toxic solvents, such as ethanol (B145695), can create a more efficient and environmentally friendly process compared to conventional techniques that use hazardous organic solvents like toluene. ncsu.edu

Comparison of Solvents in this compound-Catalyzed Reactions

Solvent TypeExamplesAdvantagesChallengesReferences
Conventional OrganicToluene, DMFGood solubility for many reactantsToxicity, flammability, environmental pollution, waste generation nih.govncsu.edu
Aqueous MediaWaterNon-toxic, non-flammable, abundant, can accelerate certain reactionsPoor solubility for non-polar organic substrates nih.govacs.orgdoi.org
Micellar Aqueous SystemsWater with surfactants (e.g., TPGS-750-M)Enables reactions of non-polar substrates in water, eliminates organic solvents, allows for room temperature reactionsRequires a surfactant, downstream separation nih.govresearchgate.net
Biomass-Derivedγ-valerolactone (GVL)Renewable source, low toxicity, high stability, recyclableMay require specific catalyst compatibility researchgate.net

To enhance the stability and prevent the aggregation of this compound nanoparticles (PdNPs), which can lead to decreased catalytic activity, they are often immobilized on solid supports or stabilized by various agents. mdpi.comnih.gov Green chemistry principles encourage the use of stabilizers and support matrices derived from renewable and biodegradable sources. mdpi.com

Biopolymers have gained significant attention as versatile and eco-friendly supports for this compound catalysts. mdpi.com Chitosan (B1678972), a biopolymer derived from chitin, is particularly prominent due to its abundance of amine (-NH₂) and hydroxyl (-OH) groups. mdpi.com These functional groups provide strong coordination sites for this compound nanoparticles, enhancing their stability, dispersion, and catalytic efficiency. mdpi.commdpi.com Catalysts using chitosan as a stabilizer have shown high reactivity and stability in reactions like the reduction of p-nitrophenol, with no significant loss of activity after ten uses. mdpi.com Similarly, this compound nanoparticles have been successfully immobilized on magnetic, biodegradable microcapsules made from chitosan and agar, creating an effective and easily recyclable catalyst for Suzuki-Miyaura reactions. researchgate.net

Other bio-based materials, such as kenaf-cellulose and phenylalanine, have also been used to create robust this compound catalysts. mdpi.comrsc.org These natural materials can chelate this compound, preventing its leaching and degradation over time, which is a common issue with other heterogeneous catalysts. rsc.org The use of such biodegradable and biocompatible materials as supports for catalytic systems is a key strategy in developing sustainable chemistry. researchgate.net

A core principle of green chemistry is "atom economy," which dictates that synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.govacs.org Catalytic processes are inherently superior to stoichiometric reactions in this regard because the catalyst is, by definition, not consumed and does not generate waste. nih.gov The substitution of older technologies that use stoichiometric amounts of reagents with greener catalytic alternatives is a fundamental step toward waste minimization. nih.gov

This compound-catalyzed reactions, particularly cross-coupling reactions, are crucial in industries like pharmaceuticals and agrochemicals for their efficiency in forming carbon-carbon bonds. mdpi.com However, to align with green chemistry principles, it is necessary to avoid reagent excess and the formation of byproducts, which affect both the yield and the product purification process. rsc.org For example, in Suzuki reactions, preventing the formation of biphenyl (B1667301) byproducts is a key consideration. rsc.org

The Environmental (E)-factor, which measures the mass ratio of waste to the desired product, is a useful metric for evaluating the greenness of a chemical process. nih.gov Catalytic processes significantly lower the E-factor compared to stoichiometric ones. For instance, a catalytic aerobic oxidation using a water-soluble this compound complex in an aqueous system can have a theoretical E-factor of approximately 0.1, with water as the only coproduct, compared to much higher E-factors for traditional oxidation methods. nih.gov

Strategies for Reduced this compound Consumption

Given that this compound is a precious and finite resource, reducing the amount of metal required for catalytic processes is a major focus of sustainable chemistry. acs.orgssbcrack.com The environmental impact associated with mining and manufacturing this compound catalysts is significant, making efficient utilization crucial. acs.org Strategies to achieve this include developing catalysts that are highly active at very low concentrations and enhancing their lifespan and reusability. doi.orgrsc.org

Significant progress has been made in developing this compound catalytic systems that are effective at remarkably low loadings, often in the parts-per-million (ppm) range. acs.orgacs.org This approach not only conserves the precious metal but can also improve reaction outcomes, as higher catalyst loadings can sometimes favor the formation of unwanted side products. acs.org

For example, high-yielding Heck reactions have been demonstrated using as little as 0.05 mol % (500 ppm) of this compound(II) acetate (B1210297) without the need for phosphine (B1218219) ligands. acs.org Similarly, in Suzuki-Miyaura coupling reactions, catalyst loadings have been reduced from a typical 1 mol % to as low as 0.01 mol %, achieving high turnover numbers (TONs) up to 10,000. acs.org This demonstrates the high stability and longevity of the catalytic system. acs.org

Examples of Low-Loading this compound Catalysis in Cross-Coupling Reactions

Reaction TypeCatalyst SystemCatalyst Loading (mol %)Key FindingsReferences
Heck ReactionPd(OAc)₂ (phosphine-free)0.05Optimal for aryl iodides; higher loadings favored side reactions. acs.org
Suzuki-MiyauraThis compound precatalyst with Na₂CO₃ base0.01Achieved turnover numbers (TONs) up to ~10,000. acs.org
Suzuki-MiyauraR-Phos-based this compound complex with CuILow loading (specifics vary)Copper co-catalysis enhanced performance, allowing for lower Pd use. oup.com
Sonogashira CouplingPd single-atoms on nitrogen-doped carbon (Pd/NC SAC)Not specifiedMatched yield of homogeneous catalysts, highly stable to metal leaching. rsc.org

A critical aspect of sustainable this compound chemistry is the ability to reuse the catalyst over multiple reaction cycles without a significant loss of activity. bohrium.com This is particularly important for heterogeneous catalysts, where the this compound is immobilized on a solid support, facilitating its separation from the reaction mixture and subsequent reuse. rsc.org

Innovations in catalyst design focus on improving long-term stability by preventing common issues like metal leaching, support degradation, and nanoparticle agglomeration. mdpi.com Supporting this compound nanoparticles on materials like magnetic nanosilica or nitrogen-doped carbon nanosheets has been shown to enhance recyclability. mdpi.com For instance, a catalyst of this compound immobilized on magnetic biodegradable microcapsules was easily recovered using a magnet and reused multiple times in Suzuki-Miyaura reactions. researchgate.net Similarly, polymer-encapsulated silica-supported this compound catalysts have been used for over 50 hours in continuous flow reactors with no appreciable decrease in activity and low levels of this compound leaching. rsc.org

The stability of the catalyst is paramount for its reusability. Studies have shown that this compound single-atom catalysts anchored on nitrogen-doped carbon did not suffer from measurable this compound leaching over three consecutive catalytic runs. rsc.org Another system, involving this compound nanoparticles on amino-functionalized silica-coated magnetite, maintained over 95% catalytic efficiency for five consecutive cycles with minimal this compound loss (<3%). acs.org Such robust and recyclable catalysts are essential for developing economically and environmentally viable industrial processes. bohrium.comrsc.org

This compound Recycling and Recovery Methodologies

The increasing demand for this compound in various industrial applications, coupled with its scarcity and the environmental impact of primary mining, has spurred the development of sustainable recycling and recovery methods. These approaches aim to create a circular economy for this compound, reducing reliance on virgin resources and minimizing environmental pollution.

Urban Mining of this compound from End-of-Life Materials

Urban mining refers to the process of reclaiming raw materials from spent products, buildings, and waste. pageplace.de For this compound, the most significant secondary sources are end-of-life vehicles, which contain catalytic converters, and waste electrical and electronic equipment (WEEE). nih.gov This "urban ore" is often richer in precious metals than primary ores; for instance, a ton of discarded mobile phones can yield 150–400 grams of gold, alongside other valuable metals like this compound, compared to just 1–4 grams of gold from a similar tonnage of natural ore. nih.gov

The process of urban mining typically involves the collection and dismantling of these end-of-life products. solarpunkcities.com In the case of catalytic converters, the ceramic honeycomb structure, which is coated with platinum group metals including this compound, is crushed and ground into a fine powder. youtube.com Similarly, electronic waste is shredded and processed to separate the metallic components. coreconsultantsgroup.com Following this mechanical preparation, hydrometallurgical processes are commonly employed. These involve leaching the this compound from the solid material using chemical solutions, such as acids. nih.govyoutube.com For example, a heated 3M nitric acid solution can be used to selectively dissolve silver and this compound from multi-layer ceramic capacitors found in WEEE. nih.gov Advanced techniques like solvent extraction, ion exchange, and precipitation are then used to selectively recover this compound from the leachate with high purity, often exceeding 99%. fastercapital.com Another innovative method, Flash Joule Heating (FJH), rapidly heats e-waste to high temperatures, enabling the efficient extraction of metals like this compound without the use of toxic acids. coreconsultantsgroup.com

Phytoremediation and Phytomining of this compound from Contaminated Environments

Phytoremediation is a green technology that utilizes plants to clean up environments contaminated with pollutants, including heavy metals. taylorfrancis.comnih.govepa.gov Phytomining, an extension of phytoremediation, focuses on the use of plants to extract economically valuable metals from the soil. scilit.com As this compound accumulates in the environment from sources like vehicle emissions, it poses a risk of contaminating the food chain, making its removal and recovery crucial. scilit.com

The process involves identifying hyperaccumulator plants that can absorb high concentrations of metals through their roots and translocate them to their shoots and leaves. scilit.com Research has shown that certain plant species have the potential to take up this compound. For instance, studies have investigated the uptake of this compound by plants like Indian mustard (Brassica juncea) and willow (Salix viminalis) from mine tailings and contaminated soils. acs.orgresearchgate.net The addition of chelating agents to the soil can enhance the solubility and uptake of this compound by these plants. massey.ac.nz

Once the plants have accumulated this compound, they are harvested, and the metal is recovered from the biomass, often through a process of ashing or pyrolysis. The resulting bio-ore can then be processed to extract the pure metal. A significant finding is that this compound accumulated in plant biomass can form nanoparticles, which have catalytic activity comparable to commercially available catalysts. acs.orgresearchgate.net This creates a higher value product than simply extracting the bulk metal. acs.orgresearchgate.net For example, dried Arabidopsis plant biomass containing between 12 and 18 g/kg of this compound demonstrated catalytic activity comparable to commercial 3% this compound-on-carbon catalysts. acs.orgresearchgate.netacs.org

While still a developing technology, phytomining offers a potentially cost-effective and environmentally friendly method for both remediating this compound-contaminated sites and producing valuable this compound-based products. scilit.comacs.orgresearchgate.netacs.org

Table 1: this compound Accumulation in Various Plant Species

Plant Species This compound Concentration in Biomass (ng/g) Source of Contamination Reference
Brassica juncea (Indian mustard) 2,130 - 2,909 Broken Hill gossan

Biorecovery of this compound from Industrial Streams

Biorecovery utilizes microorganisms, such as bacteria and fungi, to recover metals from aqueous solutions, including industrial wastewater and leachates from electronic waste. nih.gov This biotechnological approach is often more sustainable and cost-effective than conventional chemical methods. nih.gov

The mechanism of biorecovery involves several processes. One key process is the bioreduction of this compound ions (Pd(II)) to elemental this compound nanoparticles (Pd(0)) by microbial enzymes. nih.govaidic.it For example, sulfate-reducing bacteria like Desulfovibrio desulfuricans can use electron donors such as formate (B1220265) or hydrogen to reduce Pd(II), causing nanoscale deposits of Pd(0) to form on the cell surface. nih.govaidic.it Studies have shown that a consortium of sulphate-reducing bacteria can convert 90% of Pd(II) to Pd(0). aidic.it Similarly, Gram-negative bacteria such as Cupriavidus necator and Cupriavidus metallidurans have been successfully used to recover this compound from heavy metal scrap leachate. nih.govnih.gov

Another mechanism is biosorption, where metal ions bind to the surface of the microbial biomass. Fungi like Aspergillus sp. have demonstrated the ability to adsorb this compound from wastewater, with a maximum adsorption capacity of 4.28 mg of this compound per gram of fungal biomass. mdpi.com This method has been effective in removing this compound from environmental samples like sewage and road run-off, as well as recovering it from industrial wastes such as anode slime. mdpi.com

A significant advantage of biorecovery is that the resulting this compound nanoparticles, often referred to as "bio-Pd," can be used directly as catalysts in chemical reactions, such as Mizoroki-Heck and Suzuki-Miyaura coupling reactions. nih.gov This creates a closed-loop system where this compound is recovered from waste and upcycled into a high-value product. nih.gov For instance, Escherichia coli has been used to upcycle spent this compound-based catalysts, with the recovered bio-catalyst showing high efficiency in reducing hexavalent chromium. nih.gov The recovery efficiency of this compound in this process exceeded 98.6%. nih.gov

Table 2: Microorganisms Used in this compound Biorecovery

Microorganism Recovery Mechanism Application Reference
Desulfovibrio desulfuricans Bioreduction Recovery from aqueous solutions nih.govaidic.it
Cupriavidus necator Bioreduction Recovery from heavy metal scrap leachate nih.gov
Cupriavidus metallidurans Bioreduction Recovery from heavy metal scrap leachate nih.gov
Aspergillus sp. Biosorption Removal from wastewater and industrial waste mdpi.com

Eco-Catalysis and Life Cycle Assessment in this compound Chemistry

Eco-catalysis, or green catalysis, focuses on designing and using catalysts in a way that minimizes environmental impact. fastercapital.com This aligns with the principles of green chemistry, aiming for high efficiency, selectivity, and the use of environmentally benign materials and processes. fastercapital.comdivyarasayan.orgsamaterials.com Life Cycle Assessment (LCA) is a crucial tool in this context, providing a systematic evaluation of the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal or recycling. rsc.orgresearchgate.netbath.ac.ukdoi.org

This compound catalysts are highly valued for their efficiency in a wide range of chemical reactions, particularly in forming carbon-carbon bonds, which is fundamental in the synthesis of pharmaceuticals and other complex organic molecules. fastercapital.comnih.govncsu.edu However, the environmental impact associated with this compound mining and refining necessitates a move towards more sustainable catalytic practices. nih.govrsc.orgresearchgate.netbath.ac.uk Eco-catalysis in this compound chemistry involves several strategies:

Catalyst Recyclability: Developing heterogeneous catalysts, where this compound is supported on a solid material like carbon (Pd/C), allows for easy separation from the reaction mixture and reuse, reducing waste and cost. fastercapital.comsamaterials.com

Use of Green Solvents and Reagents: Employing non-toxic, biodegradable solvents and reagents in this compound-catalyzed reactions minimizes environmental pollution. divyarasayan.org

Energy Efficiency: Designing catalytic processes that operate under mild conditions (lower temperature and pressure) reduces energy consumption. divyarasayan.orgsamaterials.com

Atom Economy: Utilizing catalysts that are highly selective ensures that a greater proportion of the reactants are converted into the desired product, minimizing by-products and waste. fastercapital.comsamaterials.com

Life Cycle Assessment (LCA) provides a quantitative basis for evaluating the "greenness" of different this compound-based catalytic systems. rsc.orgresearchgate.netbath.ac.ukdoi.org An LCA can compare the environmental footprint of using a heterogeneous, recyclable catalyst versus a homogeneous one that is difficult to recover. rsc.org For example, a cradle-to-gate LCA of the Sonogashira coupling reaction revealed that using a reusable solid catalyst could reduce the environmental footprint by up to two orders of magnitude compared to a conventional homogeneous catalyst. rsc.org

However, LCAs also highlight potential trade-offs. For instance, while adding this compound to certain iron-based catalysts can vastly improve their performance in converting CO2 into hydrocarbons, the high embodied environmental impact of this compound means that continual addition may not yield a sufficient environmental offset. rsc.orgresearchgate.netbath.ac.uk These assessments are crucial for guiding research and development towards truly sustainable this compound chemistry, ensuring that innovations in catalysis lead to a net environmental benefit.

Table 3: Mentioned Compound Names

Compound Name
This compound
Gold
Silver
Platinum
Rhodium
Nitric acid
Hexavalent chromium
Carbon dioxide

Advanced Characterization and Computational Studies of Palladium Systems

Spectroscopic and Microscopic Characterization Techniques for Palladium

Various spectroscopic and microscopic techniques are employed to elucidate the intricate details of this compound systems, ranging from bulk materials to nanoparticles and their interactions with surrounding environments.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique utilized to analyze the elemental composition, chemical states, and electronic structure of this compound and its compounds. XPS can differentiate between various oxidation states of this compound, such as metallic this compound (Pd⁰) and oxidized this compound (Pd²⁺, often as PdO), by examining the binding energies of core-level electrons. For instance, metallic Pd 3d core-level spectra typically show peaks around 335.9-337.1 eV for Pd 3d₅/₂ and 341.2-342.5 eV for Pd 3d₃/₂, while Pd²⁺ species, likely in PdO, exhibit peaks at higher binding energies, such as 338.3 eV and 343.7 eV rsc.org.

XPS is also crucial for studying surface phenomena, including the presence of ligands or other adsorbed species on this compound surfaces horiba.com. Operando near-ambient pressure XPS (NAP-XPS) allows for the study of this compound catalyst surfaces under conditions closer to actual catalytic reactions, providing real-time insights into the evolution of this compound species. Studies using NAP-XPS on ceria-supported Pd catalysts for CO oxidation have revealed the presence of both PdOx and PdII ions within a PdxCe1-xO2-δ solution under reaction conditions, with the latter being critical for CO oxidation horiba.com. Furthermore, XPS can indicate changes in the oxidation degree of this compound during surface reconstruction processes mdpi.com.

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size Analysis

Transmission Electron Microscopy (TEM) is indispensable for visualizing the morphology, size, and crystal structure of this compound nanoparticles (Pd NPs) at high resolution. TEM images can reveal various shapes, including spherical, semi-spherical, polyhedral, cubo-octahedral, icosahedral, truncated decahedral, and single-twinned FCC configurations biomedpharmajournal.orgresearchgate.netd-nb.inforsc.org. The technique is widely used to determine the average size and size distribution of Pd NPs, with reported sizes varying significantly depending on the synthesis method and conditions. For example, Pd NPs have been observed with average diameters ranging from 1.1 to 3.3 nm, 10-30 nm, 15-90 nm, 5-100 nm, 10-25 nm, 0.2-12 nm, 29.7 nm, 2.4 ± 0.9 nm, and 8.3 ± 4.2 nm biomedpharmajournal.orgresearchgate.netd-nb.inforsc.orgnih.govrsc.orgmalvernpanalytical.com.

High-resolution TEM (HRTEM) provides atomic-scale details, including crystallographic orientations of nanoparticle facets, types of crystal structure defects, and associated local displacement fields rsc.orgresearchgate.net. In-situ TEM studies enable the observation of dynamic changes in this compound nanoparticles, such as sintering, growth, and surface oxidation, under various environmental conditions rsc.orgmalvernpanalytical.com. When combined with Energy-Dispersive X-ray Spectroscopy (EDX), TEM can also investigate the elemental composition and distribution within this compound nanostructures, including intracellularly synthesized Pd NPs rsc.org.

Table 1: Reported this compound Nanoparticle Sizes and Morphologies by TEM

MorphologySize Range (nm)Reference
Spherical, Semi-spherical, Polyhedral15–90 biomedpharmajournal.org
Spherical, Blunt-ended cubical10–25 biomedpharmajournal.org
Spherical5–100 biomedpharmajournal.org
Spherical1.1–3.3 d-nb.info
Spherical10–30 nih.gov
Spherical2.4 ± 0.9 rsc.org
Cubo-octahedrons, Icosahedrons, Truncated Decahedrons, Single-twinned FCC1–5 rsc.org
Spherical29.7 ± 5.7 researchgate.net
Spherical, Monodispersed0.2–8 (occasionally 9-12) rsc.org

Dynamic Light Scattering (DLS) for Nanoparticle Size Distribution

Dynamic Light Scattering (DLS) is a technique used to determine the hydrodynamic size and size distribution of nanoparticles in solution. This method measures the random changes in the intensity of light scattered from particles undergoing Brownian motion. The speed of these fluctuations is related to the particle size; smaller particles move faster, leading to faster signal decay.

For this compound nanoparticles, DLS provides insights into their dispersion and stability in solution, which are crucial for their catalytic performance. Reported hydrodynamic diameters for Pd NPs vary, with studies showing ranges such as 20 nm to 100 nm, with major peaks at 50, 60, and 70 nm. Other studies have indicated hydrodynamic diameters of 63.9 nm, 48 nm, and 63.1 nm for PdNPs synthesized using different plant extracts, highlighting good dispersion and stability. Another report showed sizes in the range of 169.24 nm, which decreased to 59.18 nm with increased extract concentration due to better stabilization. The hydrodynamic size measured by DLS can be larger than sizes obtained by TEM because DLS measures the hydrated state of the particles, including any stabilizing layers, whereas TEM typically measures the dry state.

Table 2: Representative this compound Nanoparticle Hydrodynamic Sizes by DLS

Pd NP Type / Synthesis MethodHydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Biologically synthesized20-100 (major at 50, 60, 70)-22.77
Quercus species extracts63.9, 48, 63.1Not specified
C. cainito leaf extract59.18 - 169.24Not specified
Vancomycin-prepared23.6 - 26.1Not specified
Lentinan-stabilized25, 27, 29-6, -7, -8
PDMAEMA-stabilized7.7 - 108.2 (pH dependent)Not specified biomedpharmajournal.org
Parthenium hysterophorus extractNot specified-11.3

Atomic Number Electron Microscopy (ZEM) for Hydrogen Content and Defect Analysis

Atomic Number Electron Microscopy (ZEM) is an innovative electron microscopy technique specifically designed for sensitive atomic number (Z) measurements, proving particularly effective for detecting light elements and vacancy defects that are often invisible to traditional electron microscopes. This technique is highly sensitive to low Z materials, such as hydrogen (Z=1) and vacancy defects (Z=0).

ZEM has been successfully applied to study this compound, a material widely used for hydrogen storage. It enables the direct observation of hydrogen behavior within metals and how it alters the material's structure. Research using ZEM has revealed that hydrogen absorption in this compound is often inhomogeneous, tending to concentrate along grain boundaries and internal defects. Surprisingly, studies have shown that after multiple cycles of hydrogen charging and discharging, the number of defects in this compound can actually decrease, suggesting a role for hydrogen in promoting self-healing within the material. ZEM offers a non-destructive, quantitative analysis of hydrogen content and defect density, distinguishing it from traditional techniques that may destroy the sample during analysis. It can also unveil significant defect densities, including abundant voids beneath the surface, created by hydrogenation.

Other Complementary Techniques

Beyond the primary techniques, several other spectroscopic and microscopic methods provide complementary information for a comprehensive characterization of this compound systems.

Infrared Spectroscopy (IR/FT-IR): Infrared spectroscopy is used to identify functional groups and molecular structures associated with this compound compounds and nanoparticles. It confirms the presence of organic compounds stabilizing Pd NPs and can be used to characterize this compound complexes with amino acids and Schiff base ligands. FT-IR also helps confirm the colloidal stabilization of nanoparticle surfaces by capping agents researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹⁰⁵Pd NMR, has been used to study the temperature dependence of this compound metal and its Knight shift. It is also applied to characterize this compound(II) complexes, confirming their structural arrangements in both solid and solution states. NMR studies have investigated aging effects in this compound tritide, measuring ³He NMR relaxation parameters and observing a solid/fluid phase transition of accumulated ³He. Furthermore, ³¹P NMR spectra are reported for phosphido-bridged dinuclear complexes of this compound, providing insights into their coupling constants and structural features. NMR can also confirm the colloidal stabilization of nanoparticles researchgate.net and characterize this compound species after gamma-irradiation.

Energy-Dispersive X-ray Spectroscopy (EDX/EDS): EDX, often coupled with SEM or TEM, is a microanalytical technique for elemental analysis and compositional mapping of this compound samples rsc.org. It provides quantitative elemental composition and can analyze very small regions, such as visible defects or the elemental distribution within nanoparticles. EDX has been used for atomic-scale quantitative analysis of core-shell nanoparticles, such as Pd-Pt, to determine shell thickness.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a common technique for confirming the formation of this compound nanoparticles. This is typically indicated by a color change in the solution and the disappearance of characteristic absorption peaks corresponding to Pd(II) ions (e.g., around 370-440 nm, 405 nm, 425 nm, or 430-435 nm) as they are reduced to Pd⁰ biomedpharmajournal.orgnih.gov. Concurrently, a broad absorption band characteristic of Pd NPs may appear in the range of 200-240 nm, 200-1200 nm, 345 nm, or 430-435 nm biomedpharmajournal.org. UV-Vis spectroscopy is also employed to monitor reduction kinetics and determine the reduction percentage of this compound species during synthesis researchgate.netnih.gov, and for the characterization of this compound(II) complexes.

Surface Science Investigations of this compound

Surface science investigations of this compound delve into the atomic and electronic structure of its surfaces, which are critical for understanding its catalytic and adsorptive properties.

This compound surfaces are known to undergo reconstruction, which can significantly influence their reactivity. Hydride-induced reconstruction has been observed on low-index this compound surfaces, including Pd(111), Pd(110), and Pd(100), during hydrogen insertion following proton electroreduction. This process leads to pronounced surface roughening and morphological changes, which are linked to the creation and propagation of structural defects and phase transformations during hydride formation.

Surface reconstruction can be intentionally engineered to enhance catalytic activity. For instance, oxidative etching and regrowth can lead to the reconstruction of this compound nanosheets, resulting in rougher surfaces with a higher density of structural defects mdpi.com. These reconstructed surfaces exhibit increased coordination unsaturated atomic density, optimized electronic structure, and a reduced oxidation degree, all contributing to improved catalytic performance, such as in nitrobenzene (B124822) and styrene (B11656) hydrogenation mdpi.com.

Studies have also explored the electronic properties of this compound surfaces. Ferromagnetism observed in the this compound surface state opens up possibilities for creating two-dimensional ferromagnets. In delafossite (B1172669) thin films like PdCoO₂ and PdCrO₂, pronounced 3x3 and 2x2 surface reconstructions, respectively, have been observed, with the Fermi surface of PdCrO₂ undergoing a magnetic reconstruction into a 3x3 pattern driven by antiferromagnetic order.

The initial interaction of this compound with other materials, such as silicon, has also been investigated at the surface level. Scanning tunneling microscopy (STM) studies have shown that the nucleation of this compound silicide on the Si(111)-(7x7) surface is spatially localized, occurring specifically in the faulted half of the (7x7) unit cell. Furthermore, studies on this compound single crystals have revealed that the mean vibrational amplitudes of surface atoms are significantly larger (40-100%) than those of bulk atoms, with little difference observed between different crystal orientations. Low Energy Electron Diffraction (LEED) and High-Resolution Electron Energy-Loss Spectroscopy (HREELS) have been employed to determine the molecular structure of organic overlayers on this compound single crystal surfaces. In-situ Raman spectroscopy has been used to monitor the electrooxidation process on this compound single crystal surfaces, showing the formation of *OH intermediates and PdOx species.

Emerging Research Frontiers and Broader Impact of Palladium Chemistry

Palladium's Role in Sustainable Pharmaceutical Synthesis and Drug Discovery

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint, and this compound catalysis is a key player in this transition. benthamdirect.com this compound-catalyzed cross-coupling reactions are pivotal for constructing the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that form the backbone of many pharmaceutical compounds. rsc.org These reactions are valued for their efficiency, selectivity, and mild operating conditions, which contribute to more sustainable manufacturing processes. rsc.org

The development of highly active this compound catalysts allows for reactions to be conducted with extremely low catalyst loadings, sometimes in the parts per million (ppm) range, which reduces costs and minimizes the environmental impact associated with the metal. semanticscholar.org Furthermore, advancements have enabled many of these reactions to be performed in water, a green solvent, further enhancing the sustainability of pharmaceutical synthesis. semanticscholar.org

In drug discovery, this compound catalysis facilitates the rapid synthesis of diverse molecular libraries, accelerating the identification of new chemical entities with therapeutic potential. nih.gov For instance, the synthesis of Darolutamide, a drug used to treat prostate cancer, utilizes a this compound-catalyzed Suzuki cross-coupling reaction as a key step. rsc.org This reaction, performed with this compound(II) acetate (B1210297), triphenylphosphine, and potassium carbonate in an aqueous acetonitrile (B52724) solution, demonstrates the practical application of this compound catalysis in producing vital medicines. rsc.org Similarly, this compound-catalyzed amination reactions are instrumental in synthesizing compounds like Alogliptin, a medication for type 2 diabetes. nih.gov

The table below highlights some key this compound-catalyzed reactions and their applications in the synthesis of pharmaceuticals.

Reaction Type This compound Catalyst Example Pharmaceutical Application Key Advantages
Suzuki-Miyaura CouplingThis compound(II) acetate (Pd(OAc)₂)Synthesis of Darolutamide rsc.orgForms C-C bonds, scalable rsc.org
Buchwald-Hartwig AminationPd/PTABS catalytic systemSynthesis of Alogliptin nih.govForms C-N bonds under mild conditions nih.gov
Heck AlkenylationThis compound(II) acetate (Pd(OAc)₂)Synthesis of Brivudine (BVDU) nih.govEfficient C-C bond formation nih.gov
Stille CouplingPd(0) catalystsSynthesis of complex heterocyclic systems rsc.orgRobust and scalable for complex molecules rsc.org

Advancements in Novel this compound Catalyst Design and Multifunctional Materials

The continuous evolution of this compound catalyst design is aimed at enhancing catalytic activity, stability, and recyclability. A significant area of research focuses on this compound nanoparticles (PdNPs), which offer a high surface-area-to-volume ratio, leading to superior catalytic performance compared to bulk this compound. researchgate.netresearchgate.net To overcome challenges like leaching and agglomeration, these nanoparticles are often immobilized on various support materials. researchgate.net

Recent innovations include the use of magnetic nanoparticles as supports, which allows for easy recovery and reuse of the catalyst using an external magnet. researchgate.net Other advanced supports include ordered mesoporous silica (B1680970) (SBA-15) and metal-organic frameworks (MOFs), which provide a structured environment for the this compound nanoparticles, enhancing their stability and catalytic efficiency. mdpi.com For example, a novel catalyst consisting of this compound nanoparticles supported on bis(thiourea) functionalized SBA-15 has shown excellent control over nanoparticle size and distribution, leading to improved performance in C-C coupling reactions. mdpi.com

Researchers are also developing multifunctional materials that combine the catalytic properties of this compound with other functionalities. For instance, porous organic cages have been used as supports for ultrafine this compound nanoparticles. researchgate.net These materials can not only catalyze chemical reactions but also participate in sequential catalytic processes, such as visible-light-induced aerobic hydroxylation followed by a reduction reaction. researchgate.net Another innovative approach involves the creation of this compound-based multifunctional nanoparticles for therapeutic applications. These nanoparticles can combine chemodynamic therapy and photothermal therapy for the treatment of tumors. nih.gov

The development of "pseudo-homogeneous" catalysts represents another frontier. These systems, which may involve this compound-loaded elastic silicone-based microspheres, aim to merge the high speed of homogeneous catalysis with the ease of catalyst recovery found in heterogeneous systems. ncsu.edu This approach has the potential to significantly improve the efficiency of pharmaceutical manufacturing. ncsu.edu

Future Directions in this compound Resource Management and Circular Economy Paradigms

The increasing demand for this compound, coupled with its limited natural abundance, underscores the critical need for effective resource management and the adoption of a circular economy. semanticscholar.orgmdpi.com A circular economy for this compound focuses on designing out waste, keeping the metal in use for as long as possible, and regenerating natural systems. thepalladiumgroup.com

Recycling is a cornerstone of this compound's circular economy. mdpi.com A significant secondary source of this compound is spent automotive catalytic converters, which contain substantial amounts of the metal. mdpi.com Advanced refining processes can recover this compound from these end-of-life products with high purity, allowing it to be reused in new applications. matthey.com Recycling this compound has a significantly lower carbon footprint compared to primary mining. matthey.com Beyond automotive catalysts, efforts are underway to recover this compound from other waste streams, such as electronic waste and even waste from the fashion industry. rsc.org

The concept of a circular bioeconomy also presents opportunities for this compound. This approach involves using renewable biological resources to create value, and this compound can play a role as a catalyst in biorefining processes. thepalladiumgroup.com

To ensure a sustainable future for this compound, a multi-faceted approach is necessary. This includes:

Designing for Recycling: Creating products that allow for easier and more efficient recovery of this compound at the end of their life. matthey.com

Improving Recycling Technologies: Developing more efficient and environmentally friendly methods for extracting this compound from various waste streams.

Thrifting and Substitution: Reducing the amount of this compound used in catalytic applications through more efficient catalyst design and exploring the use of more abundant, less expensive metals where possible. matthey.com

Responsible Sourcing: Ensuring that primary this compound is sourced from mines that adhere to high environmental and social standards. matthey.com

By embracing these circular economy principles, the long-term availability of this compound for critical applications in pharmaceuticals, materials science, and clean energy technologies can be secured.

Q & A

Basic: What are the key considerations when designing experiments to study palladium's catalytic mechanisms in cross-coupling reactions?

Answer:
Experimental design should prioritize controlling variables such as ligand choice, solvent polarity, temperature, and this compound oxidation state (0, II, or IV). Use kinetic studies (e.g., NMR or UV-Vis spectroscopy) to track reaction intermediates and isotopic labeling (e.g., deuterated substrates) to confirm mechanistic pathways. Ensure reproducibility by documenting catalyst loading (typically 1–5 mol%) and reaction timescales. Validate results against established systems like Suzuki-Miyaura couplings, where Pd(0)/Pd(II) cycles dominate .

Basic: How can researchers accurately quantify trace this compound in environmental samples, and what are common pitfalls?

Answer:
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for detecting this compound at parts-per-trillion (ppt) levels. Pre-concentration techniques like cloud-point extraction or chelation with dithiocarbamates improve sensitivity. Pitfalls include interference from matrix elements (e.g., Rh, Ru) and incomplete digestion of particulate Pd(0). Cross-validate results with voltammetry or neutron activation analysis to address discrepancies .

Advanced: How do conflicting data on this compound nanoparticle (PdNP) toxicity in aquatic systems arise, and what methodologies resolve these contradictions?

Answer:
Contradictions often stem from variability in PdNP synthesis (size, shape, surface functionalization) and environmental conditions (pH, organic matter). Apply a tiered approach:

Characterization: Use TEM and DLS to confirm nanoparticle properties.

Exposure Modeling: Simulate realistic environmental concentrations (e.g., 0.1–10 µg/L) rather than acute doses.

Multi-Omics Analysis: Combine transcriptomics and metabolomics to distinguish PdNP-specific effects from co-pollutant interactions .

Advanced: What strategies ensure reproducibility in this compound-catalyzed C–H activation studies, given inconsistencies in reported yields?

Answer:
Reproducibility issues often arise from trace oxygen/moisture or ligand decomposition. Mitigate by:

  • Rigorous Purification: Distill solvents (e.g., THF, DMF) under inert atmospheres.
  • In Situ Monitoring: Use operando techniques like XAS (X-ray Absorption Spectroscopy) to track Pd oxidation states during catalysis.
  • Statistical Validation: Apply Design of Experiments (DoE) to identify critical variables (e.g., base strength, substrate stoichiometry) .

Basic: What spectroscopic methods are most effective for characterizing this compound complexes in solution?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies ligand coordination shifts (e.g., δ ~1.5 ppm for Pd-bound phosphines).
  • XPS: Determines oxidation states via Pd 3d₅/₂ binding energies (335.0–336.5 eV for Pd(II)).
  • IR Spectroscopy: Monitors CO stretching frequencies (e.g., 1950–2100 cm⁻¹ for Pd-CO complexes). Cross-reference with single-crystal XRD for structural validation .

Advanced: How can computational methods complement experimental studies of this compound-mediated bond activation?

Answer:
Density Functional Theory (DFT) calculates transition-state energies and identifies key intermediates (e.g., Pd-hydrides in Heck reactions). Machine learning models predict ligand effects on catalytic turnover. Validate computational models against kinetic isotope effects (KIEs) and Hammett plots to ensure alignment with experimental data .

Basic: What are the best practices for synthesizing air-sensitive this compound(0) complexes?

Answer:

  • Schlenk Techniques: Use vacuum/inert gas lines to exclude oxygen.
  • Reducing Agents: Employ mild reductants like LiAlH₄ or CO to generate Pd(0) from Pd(II) precursors.
  • Stabilization: Ligands such as triphenylphosphine (PPh₃) or N-heterocyclic carbenes (NHCs) prevent aggregation. Confirm purity via elemental analysis and cyclic voltammetry .

Advanced: How do researchers reconcile discrepancies in this compound’s environmental mobility data across different soil types?

Answer:
Soil organic matter (SOM) and pH significantly influence Pd mobility. Apply geochemical modeling (e.g., WHAM VII) to predict Pd speciation (e.g., Pd²⁺, Pd(OH)₂). Conduct sequential extraction (Tessier method) to differentiate labile vs. mineral-bound Pd. Compare data across soil matrices (clay vs. sandy) using multivariate regression .

Basic: What metrics define the efficiency of this compound-based catalysts in hydrogenation reactions?

Answer:

  • Turnover Frequency (TOF): Moles of product per mole Pd per hour.
  • Selectivity: Ratio of desired product to byproducts (e.g., cis/trans isomers).
  • Catalyst Lifetime: Total turnovers before deactivation (e.g., Pd leaching or sintering). Report these metrics with reaction conditions (pressure, H₂ source) .

Advanced: What interdisciplinary approaches address challenges in this compound recycling from electronic waste?

Answer:
Combine hydrometallurgy (leaching with HNO₃/HCl), biohydrometallurgy (Pd recovery via microbial biosorption), and solvent extraction (e.g., Cyanex 301). Life Cycle Assessment (LCA) evaluates environmental trade-offs. Collaborate with materials scientists to design Pd-selective membranes .

Tables for Reference

Table 1: Common Analytical Techniques for this compound Studies

TechniqueApplicationDetection LimitKey Reference
ICP-MSTrace Pd in environmental samples0.1 ppt
XPSOxidation state analysis0.1 at%
Operando XASIn situ Pd state monitoringN/A

Table 2: Key Variables in Pd-Catalyzed Reactions

VariableImpact on CatalysisOptimal Range
LigandStability, selectivityBidentate > monodentate
SolventPolarity, coordination abilityDMF, toluene
TemperatureReaction rate, side reactions60–100°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.